1-Chloro-1-(3-(methylthio)phenyl)propan-2-one
Description
1-Chloro-1-(3-(methylthio)phenyl)propan-2-one is an α-chlorinated aryl ketone with a methylthio (-SMe) substituent at the 3-position of the phenyl ring. The compound’s molecular formula is C₁₀H₁₁ClOS, with a molar mass of 214.71 g/mol. The chlorine atom is positioned at the α-carbon of the propan-2-one backbone, adjacent to the carbonyl group, which enhances its electrophilicity and reactivity in nucleophilic substitution or elimination reactions . The methylthio group on the aromatic ring introduces electron-donating effects via sulfur’s lone pairs, modulating the electronic environment of the ketone. This structural combination makes the compound a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C10H11ClOS |
|---|---|
Molecular Weight |
214.71 g/mol |
IUPAC Name |
1-chloro-1-(3-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C10H11ClOS/c1-7(12)10(11)8-4-3-5-9(6-8)13-2/h3-6,10H,1-2H3 |
InChI Key |
CRFXNSDUCVLZLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=CC=C1)SC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-1-(3-(methylthio)phenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 3-(methylthio)benzaldehyde with chloroacetone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(3-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
1-Chloro-1-(3-(methylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Chloro-1-(3-(methylthio)phenyl)propan-2-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The specific pathways and targets depend on the context of its use and the biological system involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table compares 1-Chloro-1-(3-(methylthio)phenyl)propan-2-one with structurally related compounds:
Key Differences in Reactivity and Properties
Electronic Effects: The methylthio group in this compound donates electron density via resonance, slightly deactivating the aromatic ring but enhancing the ketone’s stability. In contrast, the trifluoromethyl group in 1-(3-(trifluoromethyl)phenyl)propan-2-one strongly withdraws electrons, making the ketone more electrophilic . The α-chlorine in the target compound increases its susceptibility to nucleophilic attack compared to non-chlorinated analogs like 1-(3-(methylthio)phenyl)propan-2-one .
Synthetic Utility: The target compound’s α-chlorine enables Kornblum oxidation or elimination reactions to form α,β-unsaturated ketones, unlike its non-chlorinated counterpart. Compounds like 3-Chloro-1-(thiophen-2-yl)propan-1-one () are synthesized via Friedel-Crafts acylation, a method also applicable to the target compound if using chlorinated acyl chlorides .
1-(3-Chlorophenyl)-2-(methylamino)propan-1-one hydrochloride () demonstrates how amine-functionalized analogs are pharmacologically active, whereas the target compound may serve as a precursor to such derivatives .
Physicochemical Properties
- Solubility: The methylthio group improves solubility in non-polar solvents compared to polar derivatives like 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one (), which has hydrogen-bonding hydrazine groups .
- Thermal Stability: α-Chlorinated ketones are generally less stable than non-halogenated analogs due to possible dehydrohalogenation, necessitating low-temperature storage .
Crystallographic and Spectroscopic Data
- The target compound’s structure can be inferred from related chlorinated ketones. For example, 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one () exhibits planar geometry at the carbonyl group, with intermolecular N–H⋯O hydrogen bonding influencing crystal packing . Similar interactions may stabilize the target compound’s solid-state structure.
- ¹H NMR : The methylthio group’s protons typically resonate at δ 2.4–2.6 ppm, while the α-CH₂ group in propan-2-one derivatives appears as a singlet near δ 3.8–4.2 ppm .
Biological Activity
1-Chloro-1-(3-(methylthio)phenyl)propan-2-one is an organic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C11H13ClOS
- Molecular Weight : 258.76 g/mol
- Functional Groups : Includes a chloro group, a methylthio group, and a propan-2-one backbone.
These structural characteristics contribute to its unique chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. Key mechanisms include:
- Enzyme Inhibition : The chloro group acts as an electrophile, allowing for nucleophilic attacks by biomolecules, which can inhibit specific enzymes involved in metabolic pathways.
- Protein Interactions : The presence of the methylthio group may enhance lipophilicity, facilitating cellular uptake and interaction with proteins and receptors.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits significant antimicrobial properties. Research indicates its effectiveness against various bacterial strains, potentially due to its ability to disrupt cellular processes through enzyme inhibition.
Anticancer Properties
Numerous studies have investigated the anticancer potential of this compound. For instance:
- Cell Viability Assays : In vitro studies have demonstrated that this compound can inhibit the growth of cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC50 values obtained from these assays indicate a concentration-dependent cytotoxic effect.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 15 | Induces apoptosis via G0/G1 phase arrest |
| MCF-7 | 20 | Promotes cell cycle arrest and apoptosis |
Case Studies
- Cytotoxicity Evaluation : A study involving various derivatives of similar compounds showed that modifications in substituents significantly influenced cytotoxic activity against cancer cells. The presence of the methylthio group was found to enhance the anticancer effects compared to compounds lacking this feature .
- Apoptosis Induction : Flow cytometric analysis revealed that treatment with this compound led to an increase in apoptotic cells, particularly in late-stage apoptosis in MCF-7 cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
